N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE
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Overview
Description
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE involves multiple steps. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
Scientific Research Applications
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Properties
IUPAC Name |
N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3S/c1-31-23-11-10-19(15-24(23)32-2)26(30)28-12-13-29-16-25(21-8-3-4-9-22(21)29)33-17-18-6-5-7-20(27)14-18/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVVKEIDWVDHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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